molecular formula C23H18Br2N2O4 B11555709 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B11555709
M. Wt: 546.2 g/mol
InChI Key: PRKORGXCFVWGSB-LGJNPRDNSA-N
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Description

4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a complex organic compound that features multiple functional groups, including bromine atoms, phenyl rings, and hydrazinylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the bromination of phenyl rings to introduce bromine atoms at specific positions. This can be achieved using reagents such as N-bromosuccinimide (NBS) under radical conditions .

Subsequent steps may involve the formation of hydrazinylidene intermediates through reactions with hydrazine derivatives and acetylation reactions to introduce the acetyl group. The final step often involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrazine derivatives for hydrazinylidene formation, and acetyl chloride for acetylation. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of bromine atoms with other functional groups .

Scientific Research Applications

4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, potentially affecting biological pathways. For example, the hydrazinylidene moiety may interact with enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18Br2N2O4

Molecular Weight

546.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C23H18Br2N2O4/c1-15-3-2-4-20(11-15)30-14-22(28)27-26-13-17-12-19(25)9-10-21(17)31-23(29)16-5-7-18(24)8-6-16/h2-13H,14H2,1H3,(H,27,28)/b26-13+

InChI Key

PRKORGXCFVWGSB-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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